molecular formula C12H20Cl2Rh2-2 B1360343 Chloro(1,5-hexadiene)rhodium(I) dimer CAS No. 32965-49-4

Chloro(1,5-hexadiene)rhodium(I) dimer

Cat. No.: B1360343
CAS No.: 32965-49-4
M. Wt: 441 g/mol
InChI Key: KPWHMEFNDAMNKW-UHFFFAOYSA-L
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Description

Chloro(1,5-hexadiene)rhodium(I) dimer, also known as di-μ-chlorobis[(1,2,5,6-η)-1,5-hexadiene]dirhodium, is an organometallic compound with the molecular formula [(H₂C=CHCH₂CH₂CH=CH₂)RhCl]₂. This compound is a dimer, meaning it consists of two rhodium atoms bridged by two chloride ions and coordinated to 1,5-hexadiene ligands. It is a dark yellow powder or crystalline solid with a melting point of 118-120°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(1,5-hexadiene)rhodium(I) dimer can be synthesized through the reaction of rhodium(III) chloride hydrate with 1,5-hexadiene in the presence of a reducing agent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated to reflux, and the product precipitates as a yellow-orange solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Chloro(1,5-hexadiene)rhodium(I) dimer undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloro(1,5-hexadiene)rhodium(I) dimer has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, hydrosilylation, and reduction.

    Biology: It is employed in the study of enzyme mimetics and the development of new catalytic processes.

    Medicine: Research is ongoing into its potential use in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and materials .

Comparison with Similar Compounds

Chloro(1,5-hexadiene)rhodium(I) dimer can be compared with other similar rhodium complexes, such as:

  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer
  • Di-μ-chloro-tetracarbonyldirhodium(I)
  • Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate

Uniqueness

This compound is unique due to its specific ligand environment and its ability to catalyze a wide range of reactions with high selectivity and efficiency. Its structure allows for the activation of various substrates, making it a versatile catalyst in organic synthesis .

Biological Activity

Chloro(1,5-hexadiene)rhodium(I) dimer, also known as Di-mu-chlorobis[(1,2,5,6-η)-1,5-hexadiene]dirhodium(I), is a significant organometallic compound with notable applications in catalysis and potential therapeutic uses. This article delves into its biological activity, including its mechanisms of action, effects on cellular processes, and implications for cancer treatment.

  • Chemical Formula : C₁₂H₂₀Cl₂Rh₂
  • Molecular Weight : Approximately 441.00 g/mol
  • Appearance : Dark yellow powder or crystalline solid
  • Synthesis : Typically synthesized by reacting rhodium(III) chloride with 1,5-hexadiene in an organic solvent under inert conditions.

Target Interaction

This compound primarily targets prochiral alkenes and catalyzes their hydrogenation. This interaction leads to the formation of saturated hydrocarbons and chiral silanes through asymmetric hydrogenation and enantioselective hydrosilylation.

Biochemical Pathways

The compound affects biochemical pathways by:

  • Catalyzing hydrogenation reactions.
  • Interacting with DNA, potentially leading to cytotoxic effects in cancer cells .

Cytotoxicity and Anticancer Potential

Research indicates that rhodium(I) complexes exhibit significant anticancer activity. This compound has shown promise in:

  • Binding to DNA mismatches and exhibiting selective cytotoxicity against mismatch repair-deficient cancer cells.
  • Inducing cell cycle disruption and apoptosis in various cancer cell lines .

A study demonstrated that this compound can halt DNA replication by binding to DNA and altering its structure, which is critical for its anticancer properties. It has been noted to have an IC50 value lower than many other rhodium(I) complexes, indicating a higher potency against certain cancer types .

Study 1: Anticancer Mechanisms

In a study involving HCT116 colon cancer cells, this compound was shown to:

  • Disrupt DNA synthesis as evidenced by reduced BrdU incorporation.
  • Induce necrosis preferentially in mismatch repair-deficient cells .

Study 2: Efficacy Against Metastatic Cancers

Another investigation highlighted the compound's effectiveness against metastatic cancers. The results indicated that the compound could inhibit metastasis and reduce tumor size when administered alongside nanoparticles in animal models .

Research Applications

This compound is utilized in several research domains:

  • Catalysis : Employed in organic synthesis reactions such as hydrogenation and reduction processes .
  • Biological Studies : Investigated for its role as an enzyme mimetic and potential pharmaceutical intermediate.
  • Industrial Use : Utilized in producing fine chemicals due to its catalytic properties.

Data Summary

Property Value
Chemical FormulaC₁₂H₂₀Cl₂Rh₂
Molecular Weight441.00 g/mol
AppearanceDark yellow powder
Synthesis MethodRhCl + 1,5-Hexadiene
Anticancer ActivityCytotoxic to HCT116 cells
IC50 ValueLower than other Rh(I) complexes
Target CellsMismatch repair-deficient cancer

Properties

IUPAC Name

hexa-1,5-diene;rhodium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10.2ClH.2Rh/c2*1-3-5-6-4-2;;;;/h2*3-4H,1-2,5-6H2;2*1H;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWHMEFNDAMNKW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC=C.C=CCCC=C.[Cl-].[Cl-].[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2Rh2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32965-49-4
Record name Rhodium, di-mu-chlorobis((1,2,5,6-eta)1,5-hexadiene)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032965494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloro(1,5-hexadiene)rhodium(I) Dimer
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What makes Chloro(1,5-hexadiene)rhodium(I) dimer an effective catalyst for the hydrogenation of aromatic compounds like tetralin?

A1: this compound demonstrates excellent catalytic activity in the hydrogenation of tetralin to cis- and trans-decalin in a biphasic system []. This effectiveness stems from several factors:

  • High selectivity: The catalyst primarily targets the aromatic ring of tetralin, leading to the desired decalin isomers with minimal byproduct formation [].
  • Mild reaction conditions: The hydrogenation proceeds efficiently under relatively mild conditions, such as dilute alkaline buffer, low surfactant concentration, and moderate temperatures and pressures [].
  • Catalyst recyclability: The research demonstrates the catalyst's ability to be reused for at least eight cycles without significant loss of activity, highlighting its stability and potential for cost-effectiveness [].
  • Compatibility with complex mixtures: The catalyst's effectiveness persists even in the presence of coal liquids, suggesting its potential application in complex industrial settings [].

Q2: How does the biphasic system contribute to the catalytic activity of this compound?

A2: The biphasic system, consisting of hexane and an aqueous buffer, plays a crucial role in the catalyst's performance:

  • Enhanced catalyst separation: The immiscible nature of the organic (hexane) and aqueous phases allows for easy separation of the catalyst, which resides in the aqueous phase, from the reactants and products in the organic phase [].
  • Control of reaction environment: The aqueous phase acts as a reservoir for the catalyst and allows for control over pH and surfactant concentration, which directly impact the reaction rate and selectivity [].
  • Facilitated mass transfer: The interface between the two phases acts as a region for efficient mass transfer of reactants (hydrogen and tetralin) from the organic phase to the catalyst in the aqueous phase [].

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